molecular formula C22H17NO2S2 B4933402 (5E)-3-methyl-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-methyl-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4933402
M. Wt: 391.5 g/mol
InChI Key: RNERKEJVRXUDLY-DEDYPNTBSA-N
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Description

This compound belongs to the thiazolidinone family, which is characterized by a thiazolidine ring fused with a carbonyl group

Properties

IUPAC Name

(5E)-3-methyl-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2S2/c1-23-21(24)20(27-22(23)26)13-15-9-11-18(12-10-15)25-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-13H,14H2,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNERKEJVRXUDLY-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5E)-3-methyl-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(naphthalen-1-ylmethoxy)benzaldehyde with 3-methyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a solvent like ethanol or methanol. After completion, the product is purified through recrystallization or column chromatography.

Chemical Reactions Analysis

(5E)-3-methyl-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being studied for potential therapeutic applications in treating infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-methyl-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Compared to other thiazolidinone derivatives, (5E)-3-methyl-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique structural features and enhanced biological activities. Similar compounds include:

    3-methyl-2-thioxothiazolidin-4-one: A simpler thiazolidinone derivative with basic biological activities.

    4-(naphthalen-1-ylmethoxy)benzaldehyde:

    Benzylidene derivatives: Compounds with similar structural motifs but varying biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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